(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
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Overview
Description
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a pyrrolidinone ring and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 1-methyl-2-pyrrolidinone with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically isolated by filtration, washing, and drying.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect various signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-2-pyrrolidinone): A related compound with a similar pyrrolidinone ring structure.
4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate.
Uniqueness
This compound is unique due to its combination of a pyrrolidinone ring and a benzenesulfonate group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H17NO4S/c1-10-3-6-12(7-4-10)19(16,17)18-9-11-5-8-13(15)14(11)2/h3-4,6-7,11H,5,8-9H2,1-2H3 |
InChI Key |
WSUNUKLDYKZPCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)N2C |
Origin of Product |
United States |
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